3,5-Dimethoxytoluene

Description

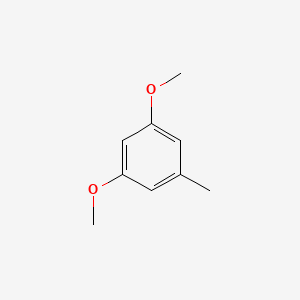

a component of rose fragrance; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethoxy-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7-4-8(10-2)6-9(5-7)11-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZBLVRXRWHLFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063339 | |

| Record name | 3,5-Dimethoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4179-19-5 | |

| Record name | 3,5-Dimethoxytoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4179-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethoxytoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004179195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethoxytoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3-dimethoxy-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dimethoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethoxytoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethoxytoluene (CAS: 4179-19-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic profile, and safety information for 3,5-Dimethoxytoluene. The information is intended to support research, development, and quality control activities involving this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a mild aromatic odor.[1] It is an organic aromatic compound featuring methoxy substituents on a toluene backbone.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4179-19-5 | [2][3][4] |

| Molecular Formula | C₉H₁₂O₂ | |

| Molecular Weight | 152.19 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 244 °C (lit.) | |

| 218-220 °C / 751 mmHg (lit.) | ||

| Density | 1.039 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.522 (lit.) | |

| Flash Point | 102 °C (215.6 °F) - closed cup | |

| Solubility | Moderately soluble in organic solvents like ethanol and ether; less soluble in water. |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the methylation of orcinol.

Experimental Protocol: Methylation of Orcinol

This protocol details the synthesis of this compound from orcinol using dimethyl sulfate as the methylating agent.

Reactants:

-

Orcinol

-

Dimethyl sulfate

-

Potassium carbonate (or other suitable base)

-

Acetone (or other suitable solvent)

-

Concentrated aqueous ammonia

-

Ether

-

3 N Sodium hydroxide solution

-

Saturated aqueous sodium chloride

-

Magnesium sulfate

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, a mixture of anhydrous potassium carbonate, acetone, and orcinol monohydrate is prepared.

-

Addition of Methylating Agent: Dimethyl sulfate is added to the stirred mixture. The reaction is exothermic and will begin to reflux.

-

Reflux: After the initial exothermic reaction subsides, the mixture is heated under reflux for several hours to ensure the completion of the reaction.

-

Work-up:

-

Acetone is removed by distillation.

-

Concentrated aqueous ammonia is added to the reaction mixture, which is then stirred and heated.

-

The mixture is diluted with water and extracted with ether.

-

The combined organic extracts are washed with water, 3 N sodium hydroxide solution, and saturated aqueous sodium chloride.

-

-

Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate. After filtration, the ether is evaporated, and the remaining liquid is purified by vacuum distillation to yield this compound.

Caption: Workflow for the synthesis of this compound from orcinol.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data Highlights |

| ¹H NMR | Spectral data available. |

| ¹³C NMR | Spectral data available. |

| IR | Spectral data available. |

| Mass Spec. | Electron Ionization (EI) data available. |

Experimental Protocols for Spectroscopic Analysis

While specific instrument parameters for this compound are not always published, the following are general experimental protocols that are applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.

-

The sample should be free of particulate matter; filtration may be necessary.

-

-

Data Acquisition:

-

Acquire spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy:

-

As this compound is a liquid, a neat sample can be prepared by placing a drop of the liquid between two KBr or NaCl plates to form a thin film.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation:

-

Column: A nonpolar capillary column (e.g., DB-5ms) is typically suitable for separating aromatic compounds.

-

Temperature Program: A temperature ramp, for example, starting at 60°C and increasing to 250°C, would likely be effective.

-

-

MS Detection:

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method.

-

Analysis: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used for identification.

-

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Reactivity and Applications

This compound serves as a versatile intermediate in organic synthesis. It can undergo electrophilic aromatic substitution reactions, and the methyl group can also be a site of reactivity. It is used in the synthesis of more complex molecules, including some flavoring agents and psychoactive substances.

Safety and Handling

This compound is considered to have low acute toxicity, but it can cause skin, eye, and respiratory irritation.

Table 3: GHS Hazard and Precautionary Information

| Category | Code | Description |

| Hazard Statements | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

Handling Recommendations:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Store in a cool, dry, and well-ventilated area away from strong oxidizing agents and direct sunlight. Keep containers tightly sealed.

References

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 3,5-Dimethoxytoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3,5-dimethoxytoluene, a key aromatic compound. This document details the characteristic vibrational modes of the molecule, presents a quantitative analysis of its IR spectrum, outlines a precise experimental protocol for spectral acquisition, and includes a visual representation of the experimental workflow. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development who utilize IR spectroscopy for structural elucidation and quality control.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. The resulting IR spectrum is a unique molecular fingerprint that provides valuable information about the functional groups present in the molecule and its overall structure.

This compound (also known as orcinol dimethyl ether) is an aromatic ether. Its structure consists of a toluene molecule substituted with two methoxy groups at the 3 and 5 positions of the benzene ring. The IR spectrum of this compound is characterized by absorption bands arising from the stretching and bending vibrations of its constituent functional groups, including the aromatic C-H bonds, the aliphatic C-H bonds of the methyl and methoxy groups, the C-O-C ether linkages, and the C=C bonds of the aromatic ring.

Quantitative Infrared Spectral Data of this compound

The following table summarizes the key absorption bands observed in the infrared spectrum of this compound. The data has been compiled from spectral databases and is consistent with the known vibrational frequencies of aromatic ethers and substituted benzenes.[1][2][3]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3000 - 2800 | Strong | C-H Asymmetric and Symmetric Stretching | Aromatic and Aliphatic (CH₃) |

| 1600 - 1580 | Medium-Strong | C=C Stretching | Aromatic Ring |

| 1470 - 1450 | Medium | C-H Bending | Aliphatic (CH₃) |

| 1300 - 1200 | Strong | Asymmetric C-O-C Stretching | Aryl Ether |

| 1160 - 1140 | Strong | Symmetric C-O-C Stretching | Aryl Ether |

| 900 - 675 | Strong | C-H Out-of-Plane Bending | Aromatic Ring |

Interpretation of the Infrared Spectrum

The infrared spectrum of this compound reveals several key features that are indicative of its molecular structure:

-

C-H Stretching Vibrations: The region between 3000 and 2800 cm⁻¹ is dominated by strong C-H stretching absorptions. The bands slightly above 3000 cm⁻¹ are characteristic of the aromatic C-H bonds, while the more intense bands below 3000 cm⁻¹ are due to the C-H bonds of the methyl and methoxy groups.

-

Aromatic C=C Stretching: The absorptions in the 1600-1580 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring. The presence of multiple bands in this region is typical for substituted aromatic compounds.

-

C-O Stretching (Ether Linkages): The strong absorption bands between 1300 and 1200 cm⁻¹ and 1160-1140 cm⁻¹ are highly characteristic of the asymmetric and symmetric C-O-C stretching vibrations of the aryl ether functional groups, respectively. These are often the most prominent peaks in the fingerprint region of the spectrum for this type of compound.

-

C-H Bending Vibrations: The medium intensity bands in the 1470-1450 cm⁻¹ range are attributed to the bending vibrations of the C-H bonds in the aliphatic methyl groups. The strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds on the aromatic ring. The specific pattern of these bands can sometimes provide information about the substitution pattern of the benzene ring.

Experimental Protocol for Infrared Spectroscopy of this compound

This section provides a detailed methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound using the neat (thin film) sampling technique.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Sample of this compound (liquid)

-

Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates

-

Pipette or glass rod

-

Lens tissue

-

Volatile organic solvent for cleaning (e.g., acetone or isopropanol)

-

Desiccator for storing salt plates

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

-

Perform a background scan to acquire the spectrum of the ambient atmosphere (primarily water vapor and carbon dioxide). This background spectrum will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation (Neat/Thin Film Method):

-

Retrieve two clean, dry salt plates from a desiccator. Handle the plates by their edges to avoid transferring moisture and oils from your fingers onto the optically polished surfaces.

-

Using a clean pipette or glass rod, place one to two drops of the liquid this compound sample onto the center of one of the salt plates.

-

Carefully place the second salt plate on top of the first, gently pressing and rotating the top plate to spread the liquid into a thin, uniform film between the plates. The film should be free of air bubbles.

-

-

Spectral Acquisition:

-

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

-

Initiate the sample scan. The instrument will irradiate the sample with infrared light and record the transmitted radiation.

-

The software will process the raw data (interferogram) using a Fourier transform to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).

-

-

Data Analysis:

-

Label the significant peaks in the spectrum with their corresponding wavenumbers.

-

Assign the observed absorption bands to the specific vibrational modes of the functional groups present in this compound, as detailed in the data table above.

-

-

Cleaning:

-

After analysis, carefully separate the salt plates.

-

Clean the plates by rinsing them with a volatile organic solvent (e.g., acetone) and gently wiping them dry with a clean, soft lens tissue.

-

Return the clean, dry salt plates to the desiccator for storage.

-

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in obtaining the infrared spectrum of this compound.

Caption: Experimental workflow for obtaining the IR spectrum of this compound.

References

An In-depth Technical Guide to the Basic Reactivity of the Aromatic Ring in 3,5-Dimethoxytoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the basic reactivity of the aromatic ring in 3,5-dimethoxytoluene. As a highly activated aromatic compound, this compound serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. This document details the regioselectivity and reaction conditions for key electrophilic aromatic substitution reactions, including halogenation, nitration, and acylation. Experimental protocols, quantitative data, and mechanistic insights are presented to offer a practical resource for laboratory applications.

Introduction

This compound, also known as orcinol dimethyl ether, is an electron-rich aromatic compound characterized by a toluene backbone substituted with two methoxy groups at the 3 and 5 positions.[1] The powerful electron-donating nature of the two methoxy groups via resonance, combined with the weaker activating effect of the methyl group, renders the aromatic ring highly nucleophilic and thus susceptible to electrophilic attack.[2] This high reactivity, however, also presents challenges in controlling the regioselectivity and preventing polysubstitution. This guide aims to provide a detailed understanding of the factors governing the reactivity of this compound's aromatic ring to enable its effective utilization in synthetic chemistry.

General Reactivity and Directing Effects

The substitution pattern of this compound dictates the regioselectivity of electrophilic aromatic substitution reactions. The two methoxy groups are strong activating, ortho, para-directing groups, while the methyl group is a weaker activating, ortho, para-director. The positions ortho to both methoxy groups (positions 2 and 6) and the position para to the methyl group (position 4) are all activated.

The directing effects of the substituents are additive. The positions at C2 and C6 are ortho to one methoxy group and meta to the other, and also ortho to the methyl group. The position at C4 is para to the methyl group and ortho to both methoxy groups. Consequently, the C2, C4, and C6 positions are all highly activated and potential sites for electrophilic attack. Steric hindrance from the adjacent methyl and methoxy groups can influence the accessibility of these positions to incoming electrophiles.

Electrophilic Aromatic Substitution Reactions

Due to the high electron density of the aromatic ring, this compound readily undergoes a variety of electrophilic aromatic substitution reactions.

Halogenation

The introduction of a halogen atom onto the aromatic ring of this compound is a common transformation for introducing a versatile synthetic handle.

The bromination of this compound can be achieved using various brominating agents, with the choice of reagent significantly impacting the product distribution. Direct bromination with molecular bromine (Br₂) is extremely fast and often leads to a mixture of mono- and di-brominated products.[3] In contrast, the use of N-bromosuccinimide (NBS) offers a milder and more selective method for mono-bromination.[3][4]

Table 1: Comparison of Bromination Protocols for this compound

| Parameter | Protocol 1: Bromination with Br₂ | Protocol 2: Bromination with NBS |

| Starting Material | This compound | This compound |

| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |

| Solvent | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Product Ratio (Mono:Di) | Mixture, significant di-bromination | Predominantly mono-brominated |

| Yield of 2-Bromo-3,5-dimethoxytoluene | Not explicitly stated, part of a mixture | 95% |

Protocol 1: Direct Bromination with Molecular Bromine (Br₂) (Illustrative)

-

Materials: this compound, Molecular Bromine (Br₂), Dichloromethane (DCM).

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in dichloromethane at 0 °C.

-

Slowly add a solution of molecular bromine (1.0 equivalent) in dichloromethane dropwise to the stirred solution.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify by column chromatography to separate the mono- and di-brominated products.

-

Protocol 2: Selective Mono-bromination with N-Bromosuccinimide (NBS)

-

Materials: this compound, N-Bromosuccinimide (NBS), N,N-Dimethylformamide (DMF), Diethyl ether, Deionized water, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

To a solution of this compound (1.0 equivalent) in N,N-dimethylformamide (DMF), add N-bromosuccinimide (1.0 equivalent) portionwise at room temperature with stirring.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

-

Upon completion, pour the mixture into deionized water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash successively with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Nitration

The nitration of this compound introduces a nitro group, a versatile functional group that can be readily reduced to an amine. Due to the high reactivity of the substrate, mild nitrating conditions are recommended to avoid over-nitration and side reactions. A standard method involves the use of a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Table 2: General Protocol for the Nitration of Activated Arenes (Extrapolated for this compound)

| Parameter | Recommended Condition |

| Starting Material | This compound |

| Nitrating Agent | Concentrated Nitric Acid / Concentrated Sulfuric Acid |

| Solvent | Dichloromethane (optional, for dilution) |

| Temperature | 0 - 10 °C |

| Expected Major Product | 2-Nitro-3,5-dimethoxytoluene and/or 4-Nitro-3,5-dimethoxytoluene |

-

Materials: this compound, Concentrated Nitric Acid, Concentrated Sulfuric Acid, Dichloromethane, Ice, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid (1.1 equivalents) at 0 °C.

-

Slowly add the cold nitrating mixture dropwise to the stirred solution of this compound, maintaining the internal temperature between 0 °C and 10 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0-10 °C for 1-2 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Separate the organic layer, and wash it with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, forming a ketone. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent (e.g., an acyl chloride or anhydride). Given the activated nature of this compound, milder Lewis acids or less stringent conditions may be sufficient.

Table 3: General Protocol for Friedel-Crafts Acylation of Activated Arenes (Extrapolated for this compound)

| Parameter | Recommended Condition |

| Starting Material | This compound |

| Acylating Agent | Acetyl Chloride or Acetic Anhydride |

| Catalyst | Aluminum Chloride (AlCl₃) |

| Solvent | Dichloromethane or Carbon Disulfide |

| Temperature | 0 °C to Room Temperature |

| Expected Major Product | 2-Acetyl-3,5-dimethoxytoluene and/or 4-Acetyl-3,5-dimethoxytoluene |

-

Materials: this compound, Acetyl chloride, Anhydrous Aluminum Chloride (AlCl₃), Anhydrous Dichloromethane, Dilute HCl, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane at 0 °C, slowly add acetyl chloride (1.1 equivalents).

-

After stirring for 15-30 minutes, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

-

Other Relevant Reactions

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds. The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile. This reaction is expected to be highly effective for this compound, yielding the corresponding aldehyde.

Directed Ortho-Metalation

The methoxy groups in this compound can act as directing groups for ortho-lithiation. Treatment with a strong organolithium base, such as n-butyllithium, can lead to deprotonation at the C2 or C6 position, generating a powerful nucleophile that can be quenched with various electrophiles. This provides a regioselective route to 2-substituted derivatives that may not be accessible through direct electrophilic substitution.

Nucleophilic Aromatic Substitution

The electron-rich nature of the this compound ring makes it generally unreactive towards nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to facilitate nucleophilic attack. Therefore, direct nucleophilic displacement of a leaving group from the unsubstituted this compound ring is not a feasible reaction pathway under standard conditions.

Conclusion

The aromatic ring of this compound exhibits high reactivity towards electrophilic aromatic substitution, driven by the strong activating effects of the two methoxy groups. This reactivity allows for a range of functionalizations, including halogenation, nitration, and acylation. Careful control of reaction conditions, particularly the choice of reagents and temperature, is crucial for achieving high yields and regioselectivity, and for minimizing the formation of polysubstituted byproducts. The methodologies and data presented in this guide provide a solid foundation for the strategic use of this compound as a key building block in the synthesis of complex organic molecules for pharmaceutical and other applications.

References

Methodological & Application

O-methylation of 5-methylresorcinol to yield 3,5-Dimethoxytoluene

Application Note: O-methylation of 5-methylresorcinol

AN-2025-11-29

Topic: Facile and High-Yield Synthesis of 3,5-Dimethoxytoluene via O-methylation of 5-methylresorcinol.

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of this compound (also known as orcinol dimethyl ether) through the O-methylation of 5-methylresorcinol (orcinol). The primary method described utilizes dimethyl sulfate as the methylating agent and potassium carbonate as the base in an acetone solvent system, a variation of the Williamson ether synthesis, which consistently provides high yields.[1] An overview of alternative, greener methodologies is also presented for comparison. This protocol is intended for laboratory use by qualified professionals.

Introduction

The O-methylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl ethers. These compounds are common motifs in natural products, pharmaceuticals, and materials science. This compound, a key building block, is found in the scent of many rose varieties and serves as a precursor for more complex molecules.[2][3]

The reaction proceeds via a Williamson ether synthesis, an SN2 reaction where a phenoxide ion, generated by deprotonating a phenol with a base, acts as a nucleophile attacking an electrophilic methylating agent.[4][5] Common methylating agents include dimethyl sulfate and methyl iodide, though minor variations in reaction conditions can significantly affect product distribution. Due to the high toxicity of traditional methylating agents, greener alternatives like dimethyl carbonate (DMC) are gaining traction. This note provides a highly efficient and reliable protocol using dimethyl sulfate, achieving near-quantitative yields of the desired product.

Reaction Pathway and Mechanism

The overall transformation involves the exhaustive methylation of the two phenolic hydroxyl groups of 5-methylresorcinol. The base (K₂CO₃) deprotonates the acidic hydroxyl groups to form the more nucleophilic phenoxide ions, which then attack the dimethyl sulfate molecule in a step-wise SN2 reaction to form the final diether product.

Caption: Reaction scheme for the O-methylation of 5-methylresorcinol.

Comparative Data of Methylation Methods

Different conditions can be employed for the O-methylation of phenols. The following table summarizes the highly efficient, classic procedure detailed in this note and a representative "green" alternative.

| Parameter | Method A: Dimethyl Sulfate (Classic) | Method B: Dimethyl Carbonate (Green) |

| Substrate | 5-Methylresorcinol (Orcinol) | 5-Methylresorcinol (Orcinol) |

| Methylating Agent | Dimethyl Sulfate ((CH₃)₂SO₄) | Dimethyl Carbonate ((CH₃O)₂CO) |

| Base | Potassium Carbonate (K₂CO₃) | Organic Base (e.g., DBU) or K₂CO₃ |

| Solvent | Acetone | Dimethyl Carbonate (serves as reagent and solvent) |

| Temperature | Reflux (~56 °C) | 90 - 160 °C |

| Reaction Time | ~4.5 hours | 12 - 72 hours |

| Reported Yield | 94-96% (for 5-methylresorcinol) | High to quantitative (generalized for phenols) |

| Safety Note | Dimethyl sulfate is extremely toxic and carcinogenic. | Dimethyl carbonate is a low-toxicity, ecofriendly reagent. |

Detailed Experimental Protocol (Method A)

This protocol is adapted from a verified procedure published in Organic Syntheses.

4.1. Materials and Equipment

-

Reagents: 5-Methylresorcinol (orcinol), anhydrous potassium carbonate (K₂CO₃), dimethyl sulfate ((CH₃)₂SO₄), acetone, concentrated aqueous ammonia, diethyl ether, 3 N sodium hydroxide (NaOH), saturated aqueous sodium chloride (brine), and anhydrous magnesium sulfate (MgSO₄).

-

Equipment: 1-L three-necked round-bottom flask, mechanical stirrer, reflux condenser, dropping funnel, heating mantle, distillation apparatus, separatory funnel, standard laboratory glassware, and a rotary evaporator.

4.2. Safety Precautions

-

CRITICAL: Dimethyl sulfate is extremely toxic, a potent carcinogen, and can be fatal if inhaled, swallowed, or absorbed through the skin. All operations involving dimethyl sulfate must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty nitrile or neoprene gloves.

-

Have a quenching solution, such as concentrated aqueous ammonia, readily available to neutralize any spills.

-

Acetone and diethyl ether are highly flammable. Ensure no open flames or spark sources are present.

4.3. Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

4.4. Step-by-Step Procedure

-

Reaction Setup: In a 1-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 124 g (0.984 mole) of anhydrous potassium carbonate, 410 mL of acetone, and 42.6 g (0.344 mole) of 5-methylresorcinol.

-

Addition of Methylating Agent: Begin stirring the mixture. Add 94.5 g (70.9 mL, 0.750 mole) of dimethyl sulfate from the dropping funnel over a period of 2 minutes. The mixture will warm and begin to reflux spontaneously within 5-10 minutes.

-

Reaction: After the spontaneous boiling subsides (approx. 15-20 minutes), heat the mixture to a gentle reflux using a heating mantle for an additional 4 hours.

-

Work-up and Quenching: Arrange the condenser for distillation and remove approximately 200 mL of acetone. Add 50 mL of concentrated aqueous ammonia to the reaction mixture to destroy any excess dimethyl sulfate. Continue stirring and heating for 10 minutes.

-

Extraction: Allow the mixture to cool to room temperature. Dilute the mixture with water to a total volume of about 750 mL. Transfer the contents to a separatory funnel, separate the layers, and extract the aqueous layer twice with 150-mL portions of diethyl ether.

-

Washing: Combine the organic layers. Wash the combined organic phase sequentially with 50 mL of water, twice with 50-mL portions of 3 N sodium hydroxide solution (to remove any unreacted starting material), and once with 50 mL of saturated aqueous sodium chloride (brine).

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purification: Purify the residual liquid by vacuum distillation to yield this compound as a colorless liquid. The expected yield is 42.9–43.7 g (94–96%).

Product Characterization

The identity and purity of the final product, this compound, can be confirmed by its physicochemical properties.

| Property | Value | Reference |

| IUPAC Name | 1,3-Dimethoxy-5-methylbenzene | |

| Synonyms | Orcinol dimethyl ether, 5-Methylresorcinol dimethyl ether | |

| CAS Number | 4179-19-5 | |

| Molecular Formula | C₉H₁₂O₂ | |

| Molecular Weight | 152.19 g/mol | |

| Appearance | Colorless liquid or solid | |

| Boiling Point | 133–135 °C at 40 mmHg | |

| Flash Point | 102 °C (215 °F) |

Spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) should be performed to confirm the structure and assess purity, comparing the results with literature values.

Conclusion

The described protocol for the O-methylation of 5-methylresorcinol provides a reliable and high-yielding pathway to this compound. While effective, the procedure requires strict adherence to safety protocols due to the use of highly toxic dimethyl sulfate. For future applications, researchers are encouraged to explore greener alternatives, such as dimethyl carbonate, to minimize environmental and health risks.

References

Application of 3,5-Dimethoxytoluene in Pharmaceutical Synthesis: A Detailed Overview

Introduction

3,5-Dimethoxytoluene, a readily available aromatic organic compound, serves as a crucial building block in the synthesis of various pharmaceutical agents. Its chemical structure, featuring a toluene backbone with two methoxy groups at the 3 and 5 positions, allows for versatile functionalization, making it a valuable precursor for more complex molecules with significant biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key active pharmaceutical ingredients (APIs), including the neuroprotective agent Idebenone and the vital antioxidant Coenzyme Q10.

Key Application: Precursor to 3,4,5-Trimethoxytoluene

A primary application of this compound in pharmaceutical synthesis is its role as a starting material for the production of 3,4,5-Trimethoxytoluene. This intermediate is a cornerstone in the synthesis of a class of ubiquinone compounds, which are essential for cellular energy production and protection against oxidative stress.

Experimental Protocol: Synthesis of 3,4,5-Trimethoxytoluene from p-Cresol (as a representative synthesis of a key intermediate)

Step 1: Bromination of p-Cresol to 2,6-Dibromo-p-cresol

-

In a suitable reaction vessel, charge p-cresol (1.0 mol) and water (120 mL).

-

With stirring, slowly add liquid bromine (2.03 mol) dropwise. The rate of addition should be controlled to maintain the reaction temperature at approximately 45°C, and such that the reddish-brown color of bromine disappears. The addition typically takes about 45 minutes.

-

After the addition is complete, continue stirring for an additional 30 minutes.

-

While the mixture is still warm, add toluene (900 mL) and stir for 10 minutes to dissolve the product.

-

Allow the layers to separate. The aqueous hydrobromic acid layer can be drained. The toluene layer containing the 2,6-dibromo-p-cresol is washed with water (200 mL) and then dried with anhydrous calcium chloride.

Step 2: Methoxylation and Methylation to 3,4,5-Trimethoxytoluene

-

In a separate reaction vessel, dissolve sodium metal (5.0 mol) in anhydrous methanol (1000 mL) with stirring until all the sodium has reacted.

-

Distill off approximately 342 mL of methanol to obtain a suspension of sodium methoxide.

-

To this suspension, slowly add the toluene solution of 2,6-dibromo-p-cresol (1.0 mol) and dimethylformamide (50 g, 0.68 mol).

-

Add cuprous iodide (8.0 g) and heat the mixture to reflux (approximately 86°C) for 4 hours.

-

After the reaction, cool the mixture to 40°C and add water (600 mL).

-

Slowly add dimethyl sulfate (3.0 mol) dropwise and continue stirring for 2 hours.

-

Separate the toluene layer and recover the toluene by distillation to obtain the crude 3,4,5-Trimethoxytoluene.

-

The crude product can be purified by vacuum distillation.

Application in the Synthesis of Idebenone

3,4,5-Trimethoxytoluene is a pivotal intermediate in the synthesis of Idebenone, a synthetic analog of Coenzyme Q10 with potent antioxidant and neuroprotective properties. Idebenone is used in the treatment of various neurological disorders.

Experimental Workflow: Synthesis of Idebenone from 3,4,5-Trimethoxytoluene

The synthesis of Idebenone from 3,4,5-Trimethoxytoluene generally proceeds through the following key transformations:

Caption: Synthetic workflow for Idebenone.

Experimental Protocol: Synthesis of Idebenone from 2-(10-hydroxydecyl)-3,4,5-trimethoxytoluene

This protocol details the final oxidation step in the synthesis of Idebenone.

-

Dissolve 2-(10-hydroxydecyl)-3,4,5-trimethoxytoluene (3.38 g, 0.01 mol) in acetone (5 mL).[1]

-

Add concentrated nitric acid (0.05 mL).[1]

-

Slowly add a solution of ammonium persulfate (0.015 mol) in water (10 mL) dropwise over 10 minutes.[1]

-

Maintain the reaction temperature at 50°C for 2 hours, monitoring the progress by TLC.[1]

-

After the reaction is complete, quench by adding water (10 mL).[1]

-

Extract the product with dichloromethane (3 x 30 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (3 x 15 mL) and then with pure water until the aqueous phase is neutral.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from n-hexane to yield red, needle-like crystals of Idebenone.

Quantitative Data Summary

| Starting Material | Reagents | Product | Yield | Reference |

| 2-(10-hydroxydecyl)-3,4,5-trimethoxytoluene | Ammonium persulfate, Nitric acid, Acetone, Water | Idebenone | 98% |

Signaling Pathways Modulated by Idebenone

Idebenone's therapeutic effects are attributed to its ability to modulate several key signaling pathways involved in cellular stress response, energy metabolism, and apoptosis.

1. Mitochondrial Electron Transport Chain and Antioxidant Activity

Idebenone, as a synthetic analog of Coenzyme Q10, can shuttle electrons in the mitochondrial electron transport chain, thereby helping to maintain ATP production, especially under conditions of mitochondrial dysfunction. It also acts as a potent antioxidant, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage.

Caption: Idebenone's action on the ETC.

2. GADD45/CyclinB/CDK1 Signaling Pathway

Studies have shown that Idebenone can influence the GADD45/CyclinB/CDK1 signaling pathway, which is involved in cell cycle regulation and apoptosis. By modulating this pathway, Idebenone can impede the proliferation of cancer cells and induce apoptosis.

Caption: Idebenone and the GADD45 pathway.

3. AMPK/mTOR Signaling Pathway

Idebenone can also activate the AMPK/mTOR signaling pathway, a central regulator of cellular energy homeostasis and autophagy. Activation of AMPK and subsequent inhibition of mTOR can lead to autophagy, a process of cellular self-digestion that can suppress tumor growth.

Caption: Idebenone's effect on AMPK/mTOR.

4. GSK3β/β-catenin Signaling Pathway

Research suggests that Idebenone can protect against mitochondrial dysfunction by modulating the GSK3β/β-catenin signaling pathway. This pathway is implicated in various cellular processes, including cell survival and apoptosis.

Caption: Idebenone and the GSK3β/β-catenin pathway.

Application in the Synthesis of Coenzyme Q10

3,4,5-Trimethoxytoluene is also a precursor to 2,3-dimethoxy-5-methyl-1,4-benzoquinone (Coenzyme Q0), the quinone head of Coenzyme Q10. Coenzyme Q10 is a vital component of the electron transport chain and a powerful antioxidant.

Experimental Workflow: Synthesis of Coenzyme Q0 from 3,4,5-Trimethoxytoluene

Caption: Synthetic workflow for Coenzyme Q0.

Experimental Protocol: Divanadium-Catalyzed Oxidation of 3,4,5-Trimethoxytoluene to Coenzyme Q0

-

In a reaction vessel, prepare a solution of 3,4,5-Trimethoxytoluene (0.1 M) in acetonitrile (1 mL).

-

Add the divanadium-substituted phosphotungstate catalyst (2.5 mM).

-

Add hydrogen peroxide (0.2 M) to the mixture.

-

Heat the reaction to 60°C for 30 minutes.

-

Monitor the reaction for the conversion of the starting material and the formation of 2,3-dimethoxy-5-methyl-1,4-benzoquinone.

Quantitative Data Summary

| Starting Material | Catalyst | Oxidant | Product | Selectivity | Conversion | Reference |

| 3,4,5-Trimethoxytoluene | Divanadium-substituted phosphotungstate | Hydrogen peroxide | Coenzyme Q0 | 73% | 76% |

This compound is a valuable and versatile starting material in pharmaceutical synthesis. Its primary utility lies in its efficient conversion to 3,4,5-Trimethoxytoluene, a key intermediate for the synthesis of important therapeutic agents like Idebenone and Coenzyme Q10. The detailed protocols and an understanding of the downstream signaling pathways of these molecules are crucial for researchers and drug development professionals in the design and optimization of novel therapeutics. The provided application notes offer a foundational understanding for the practical application of this compound in the pharmaceutical industry.

References

Application Notes and Protocols for the Oxidation of 3,5-Dimethoxytoluene to 3,5-Dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,5-dimethoxybenzoic acid via the oxidation of 3,5-dimethoxytoluene. This transformation is a key step in the synthesis of various pharmaceutical compounds and fine chemicals.

I. Application Notes

The oxidation of the methyl group on an aromatic ring to a carboxylic acid is a fundamental transformation in organic synthesis. In the context of this compound, this conversion yields 3,5-dimethoxybenzoic acid, a valuable building block in medicinal chemistry. The electron-donating nature of the two methoxy groups on the aromatic ring makes the benzylic protons of the methyl group susceptible to oxidation by strong oxidizing agents.

Potassium permanganate (KMnO₄) is a powerful and commonly used reagent for this type of transformation. The reaction is typically carried out in an aqueous solution under neutral, alkaline, or acidic conditions, often with heating to drive the reaction to completion. The reaction proceeds via a complex mechanism, but it is understood that the benzylic hydrogen is crucial for the initiation of the oxidation process.

The choice of reaction conditions can influence the yield and purity of the product. While acidic conditions can lead to a more potent oxidizing medium, alkaline conditions are often preferred to prevent the degradation of the aromatic ring and to facilitate the initial formation of the potassium salt of the benzoic acid, which is soluble in the aqueous reaction mixture. The insoluble manganese dioxide (MnO₂) byproduct is then removed by filtration. Subsequent acidification of the filtrate precipitates the desired carboxylic acid, which can be further purified by recrystallization.

II. Experimental Protocols

This protocol is adapted from established procedures for the oxidation of alkylbenzenes to benzoic acids using potassium permanganate.

A. Materials and Reagents

-

This compound

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃) (optional, for alkaline conditions)

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃)

-

Deionized water

-

Ethanol or a mixture of ethanol and water (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Buchner funnel and filter paper

-

pH paper

B. Reaction Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq) and deionized water (approximately 20-30 mL per gram of starting material). If alkaline conditions are desired, add sodium carbonate (0.1-0.2 eq).

-

Addition of Oxidant: While stirring, add potassium permanganate (approximately 2.0-3.0 eq) portion-wise to the reaction mixture. The addition may be exothermic, so it should be done carefully to control the temperature.

-

Reflux: Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring. The purple color of the permanganate will gradually be replaced by a brown precipitate of manganese dioxide (MnO₂). The reflux is typically maintained for 2-4 hours, or until the purple color has completely disappeared.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

To quench any unreacted potassium permanganate, add a small amount of sodium bisulfite or sodium sulfite until the purple color is discharged.

-

Filter the mixture through a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water to recover any product that may have been adsorbed.

-

-

Isolation of Product:

-

Transfer the clear filtrate to a beaker and cool it in an ice bath.

-

Slowly acidify the filtrate with concentrated hydrochloric acid or sulfuric acid until the pH is approximately 1-2. This will cause the 3,5-dimethoxybenzoic acid to precipitate out of the solution as a white solid.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold deionized water to remove any inorganic salts.

-

-

Purification:

-

The crude 3,5-dimethoxybenzoic acid can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

III. Data Presentation

Table 1: Physicochemical Properties of Reactant and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₉H₁₂O₂ | 152.19 | Colorless to pale yellow liquid | N/A | 214-215 |

| 3,5-Dimethoxybenzoic Acid | C₉H₁₀O₄ | 182.17 | White to off-white crystalline solid | 182-185 | N/A |

Table 2: Typical Reaction Parameters and Yield

| Parameter | Value | Notes |

| Scale | 10 mmol | Can be scaled up or down with appropriate adjustments. |

| Reactant Molar Ratio | 1 : 2.5 | This compound : KMnO₄ |

| Solvent | Water | |

| Reaction Temperature | 100 °C (Reflux) | |

| Reaction Time | 3 hours | Monitor by TLC or disappearance of permanganate color. |

| Estimated Yield | ~90% | Based on the oxidation of the structurally similar mesitylene.[1] |

| Purity (after recrystallization) | >98% | Determined by NMR or HPLC. |

Table 3: Spectroscopic Data for 3,5-Dimethoxybenzoic Acid

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25 (d, J=1.3 Hz, 2H), 6.70 (t, J=1.3 Hz, 1H), 3.85 (s, 6H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 171.5, 160.5, 132.0, 108.5, 107.0, 55.8 |

| IR (KBr, cm⁻¹) | 3000-2500 (broad, O-H), 1685 (C=O), 1600, 1460, 1290, 1210, 1160, 1060, 840, 760 |

| Mass Spec (EI, m/z) | 182 (M⁺), 167, 151, 139, 124, 109, 95, 77, 69, 51 |

IV. Visualizations

Caption: Chemical transformation of this compound.

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the Generation of 3,5-Dimethoxybenzyllithium in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the generation of 3,5-dimethoxybenzyllithium, a valuable nucleophilic intermediate in organic synthesis. The highlighted method involves the reductive lithiation of 3,5-dimethoxybenzyl methyl ether, offering a practical and efficient route to this organolithium reagent. These application notes are intended to guide researchers in the successful preparation and subsequent utilization of 3,5-dimethoxybenzyllithium for the synthesis of diverse molecular targets, including 5-substituted resorcinol derivatives.

Introduction

Organolithium reagents are powerful tools in synthetic organic chemistry, acting as potent bases and nucleophiles for the formation of carbon-carbon bonds.[1][2][3] 3,5-Dimethoxybenzyllithium, in particular, serves as a key building block for introducing the 3,5-dimethoxybenzyl moiety, a common structural motif in various natural products and pharmacologically active compounds. The generation of this reagent under controlled conditions is crucial for its effective use in subsequent reactions. This protocol details a reliable method for its preparation via reductive lithiation.

Generation of 3,5-Dimethoxybenzyllithium via Reductive Lithiation

A practical and high-yielding method for the generation of 3,5-dimethoxybenzyllithium involves the reductive lithiation of 3,5-dimethoxybenzyl methyl ether.[4] This approach utilizes lithium wire in the presence of a catalytic amount of naphthalene in anhydrous tetrahydrofuran (THF) at low temperatures.[4] The resulting organometallic compound can be generated quantitatively and is stable for at least 24 hours at -15°C.

Reaction Scheme:

Starting Material: 3,5-Dimethoxybenzyl methyl ether Reagents: Lithium wire, Naphthalene (catalytic) Solvent: Anhydrous Tetrahydrofuran (THF) Temperature: -15°C Product: 3,5-Dimethoxybenzyllithium

Quantitative Data Summary

The utility of the generated 3,5-dimethoxybenzyllithium is demonstrated by its reaction with a variety of electrophiles, leading to the synthesis of 5-substituted resorcinol derivatives in good yields. The following table summarizes the results obtained from trapping the organolithium reagent with different electrophiles.

| Entry | Electrophile (EX) | Product | Yield (%) |

| 1 | H₂O | 3,5-Dimethoxytoluene | >98 |

| 2 | D₂O | 3,5-Dimethoxy-α-deuterio-toluene | >98 (95% D) |

| 3 | CH₃I | 1-(3,5-Dimethoxyphenyl)ethane | 90 |

| 4 | n-C₄H₉Br | 1-(3,5-Dimethoxyphenyl)pentane | 85 |

| 5 | n-C₁₀H₂₁Br | 1-(3,5-Dimethoxyphenyl)undecane | 82 |

| 6 | PhCH₂Br | 1-(3,5-Dimethoxyphenyl)-2-phenylethane | 88 |

| 7 | (CH₂)₂O (ethylene oxide) | 3-(3,5-Dimethoxyphenyl)propan-1-ol | 75 |

| 8 | PhCHO | 1-(3,5-Dimethoxyphenyl)-2-phenyl-ethanol | 85 |

| 9 | 4-MeO-C₆H₄CHO | 1-(3,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanol | 80 |

| 10 | 4-Cl-C₆H₄CHO | 1-(3,5-Dimethoxyphenyl)-2-(4-chlorophenyl)ethanol | 83 |

Experimental Protocol

This protocol is adapted from the work of Cossu, et al.

Materials:

-

3,5-Dimethoxybenzyl methyl ether

-

Lithium wire

-

Naphthalene

-

Anhydrous Tetrahydrofuran (THF)

-

Selected electrophile (e.g., alkyl halide, aldehyde, epoxide)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard glassware for anhydrous reactions (flame-dried)

Procedure:

-

Reaction Setup: Under an inert atmosphere of argon or nitrogen, place freshly cut lithium wire into a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a septum.

-

Solvent and Catalyst Addition: Add anhydrous THF to the flask, followed by a catalytic amount of naphthalene.

-

Formation of Lithium Naphthalenide: Stir the mixture at room temperature until the characteristic dark green color of lithium naphthalenide appears.

-

Cooling: Cool the reaction mixture to -15°C using a suitable cooling bath.

-

Substrate Addition: Slowly add a solution of 3,5-dimethoxybenzyl methyl ether in anhydrous THF to the stirred reaction mixture, maintaining the temperature at -15°C.

-

Reaction: Stir the mixture at -15°C for 5 hours to ensure the complete formation of 3,5-dimethoxybenzyllithium.

-

Trapping with Electrophile: Add the chosen electrophile (1.1 equivalents, unless otherwise specified) dissolved in anhydrous THF to the solution of 3,5-dimethoxybenzyllithium at -15°C.

-

Quenching and Work-up: After the reaction with the electrophile is complete (monitor by TLC or other suitable method), quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by an appropriate method, such as flash column chromatography, to obtain the desired 5-substituted-3,5-dimethoxybenzyl derivative.

Workflow Diagram

Caption: Workflow for the synthesis of 3,5-dimethoxybenzyllithium and subsequent reaction.

Safety Precautions

Organolithium reagents are highly reactive and pyrophoric. All manipulations should be carried out under a dry, inert atmosphere (argon or nitrogen). Anhydrous solvents are essential for the success of the reaction. Appropriate personal protective equipment (safety glasses, flame-retardant lab coat, gloves) must be worn at all times. Care should be taken during the quenching step as the reaction with water is highly exothermic.

References

Application Note: Analysis of 3,5-Dimethoxytoluene by Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the analysis of 3,5-dimethoxytoluene, a key aromatic compound, using gas chromatography (GC). The protocols provided are designed for accurate quantification and identification in various sample matrices, relevant to pharmaceutical development and chemical research. This document outlines two primary methods: Gas Chromatography with Flame Ionization Detection (GC-FID) for robust quantification and Gas Chromatography with Mass Spectrometry (GC-MS) for definitive identification. Detailed experimental procedures, from sample preparation to data analysis, are presented, along with expected analytical performance characteristics.

Introduction

This compound is an organic compound of interest in the synthesis of various pharmaceutical intermediates and specialty chemicals.[1] Accurate and reliable analytical methods are crucial for monitoring its purity, quantifying its presence in reaction mixtures, and for quality control purposes. Gas chromatography is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity. This application note provides detailed protocols for its analysis by GC-FID and GC-MS.

Quantitative Data Summary

The following table summarizes the anticipated quantitative data for the analysis of this compound. Please note that the Limit of Detection (LOD) and Limit of Quantitation (LOQ) values are based on a closely related compound, 3,5-dimethoxyphenol, and should be experimentally verified for this compound.

| Parameter | GC-FID | GC-MS (SIM Mode) |

| Retention Time (estimated) | ~ 10-15 min | ~ 10-15 min |

| Linearity (R²) | ≥ 0.995 | ≥ 0.995 |

| Limit of Detection (LOD) | Estimated: ~10 ng/mL | Estimated: ~5.75 ng/mL |

| Limit of Quantitation (LOQ) | Estimated: ~30 ng/mL | Estimated: ~8.50 ng/mL |

| Precision (%RSD) | < 5% | < 10% |

Experimental Protocols

Method 1: Quantitative Analysis by GC-FID

This method is suitable for the accurate quantification of this compound in samples where its identity is already confirmed.

1. Sample Preparation (Liquid-Liquid Extraction)

-

Objective: To extract this compound from an aqueous matrix into an organic solvent.

-

Materials:

-

Sample containing this compound

-

Dichloromethane (DCM), HPLC grade

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

15 mL centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

GC vials with inserts

-

-

Procedure:

-

Pipette 5 mL of the aqueous sample into a 15 mL centrifuge tube.

-

Add 1 g of NaCl to the tube to increase the ionic strength of the aqueous phase.

-

Add 5 mL of dichloromethane to the tube.

-

Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge the mixture at 3000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the lower organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Vortex briefly and allow the sodium sulfate to settle.

-

Transfer the dried organic extract to a GC vial for analysis.

-

2. GC-FID Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a Flame Ionization Detector (FID).

-

Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Inlet:

-

Mode: Split (split ratio 20:1)

-

Temperature: 250°C

-

Injection Volume: 1 µL

-

-

Oven Temperature Program:

-

Initial Temperature: 80°C, hold for 1 minute.

-

Ramp: 10°C/min to 250°C.

-

Final Hold: Hold at 250°C for 5 minutes.

-

-

Detector (FID):

-

Temperature: 300°C

-

Hydrogen Flow: 30 mL/min

-

Air Flow: 300 mL/min

-

Makeup Gas (Helium): 25 mL/min

-

3. Calibration

-

Prepare a series of calibration standards of this compound in dichloromethane ranging from approximately 10 µg/mL to 500 µg/mL.

-

Inject each standard in triplicate and plot the average peak area against the concentration.

-

Perform a linear regression to obtain the calibration curve and the coefficient of determination (R²).

Method 2: Identification and Confirmation by GC-MS

This method is ideal for the definitive identification of this compound and for quantification in complex matrices where co-elution is a concern.

1. Sample Preparation

-

Follow the same Liquid-Liquid Extraction protocol as described for the GC-FID method.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Inlet:

-

Mode: Split (split ratio 20:1)

-

Temperature: 250°C

-

Injection Volume: 1 µL

-

-

Oven Temperature Program:

-

Initial Temperature: 80°C, hold for 1 minute.

-

Ramp: 10°C/min to 250°C.

-

Final Hold: Hold at 250°C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-300.

-

For quantitative analysis, Selected Ion Monitoring (SIM) can be used. Key ions for this compound are m/z 152 (molecular ion), 137, 122, and 91.[1]

-

3. Data Analysis

-

Identification: Compare the obtained mass spectrum of the analyte peak with a reference spectrum from a spectral library (e.g., NIST).[2] The Kovats retention index can also be used for further confirmation.[1]

-

Quantification (SIM mode): Create a calibration curve by plotting the peak area of the primary ion (m/z 152) against the concentration of the standards.

Workflow Diagrams

Caption: Experimental workflow for GC analysis of this compound.

Caption: Logical relationship of analytical methods and parameters.

References

Screening the Biological Promise of 3,5-Dimethoxytoluene Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for screening the biological activities of 3,5-dimethoxytoluene and its derivatives. This class of compounds has garnered interest for its potential therapeutic applications, owing to its diverse pharmacological effects. These notes are intended to guide researchers in the systematic evaluation of these derivatives for antioxidant, anticancer, anti-inflammatory, and antimicrobial properties.

Antioxidant Activity Screening

Many dimethoxybenzene derivatives, particularly those with phenolic hydroxyl groups, exhibit significant antioxidant properties. Their ability to scavenge free radicals is a key mechanism in combating oxidative stress, which is implicated in numerous diseases.

Data Presentation: Antioxidant Activity

The antioxidant potential of this compound derivatives can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter, with lower values indicating higher antioxidant potency. The following table provides illustrative IC50 values for related antioxidant compounds, demonstrating the data structure for reporting results.

| Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |

| Derivative A | DPPH Radical Scavenging | 15.8 ± 1.2 | Ascorbic Acid | 8.5 ± 0.7 |

| Derivative B | DPPH Radical Scavenging | 22.4 ± 2.1 | Ascorbic Acid | 8.5 ± 0.7 |

| Derivative C | ABTS Radical Scavenging | 12.1 ± 1.5 | Trolox | 6.2 ± 0.5 |

| Derivative D | ABTS Radical Scavenging | 18.9 ± 1.9 | Trolox | 6.2 ± 0.5 |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of this compound derivatives using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Principle: Antioxidants donate a hydrogen atom to the DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[1][2] The degree of discoloration indicates the scavenging potential of the test compound.[2]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Test compounds (this compound derivatives)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

-

Preparation of test compounds: Prepare stock solutions of the test derivatives and the positive control in methanol. From the stock solutions, prepare a series of dilutions to determine the IC50 value.

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well microplate.

-

Add 100 µL of the different concentrations of the test compounds or positive control to the wells.

-

For the blank, add 100 µL of methanol instead of the test compound.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[1]

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.[1]

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

Anticancer Activity Screening

Dimethoxybenzene derivatives have shown promise as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Data Presentation: Cytotoxicity

The cytotoxic effect of this compound derivatives is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

| Compound | Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |

| Derivative E | MCF-7 (Breast Cancer) | 9.5 ± 0.8 | Doxorubicin | 0.5 ± 0.1 |

| Derivative F | HepG2 (Liver Cancer) | 15.2 ± 1.3 | Cisplatin | 5.8 ± 0.4 |

| Derivative G | A549 (Lung Cancer) | 12.8 ± 1.1 | Paclitaxel | 0.1 ± 0.02 |

| Derivative H | HCT116 (Colon Cancer) | 22.4 ± 2.5 | 5-Fluorouracil | 3.7 ± 0.3 |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Compound Treatment: The next day, treat the cells with various concentrations of the this compound derivatives and a vehicle control.

-

Incubation: Incubate the plates for 24-72 hours in the CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathway: Apoptosis Induction

Many anticancer agents, including derivatives of this compound, exert their effects by inducing apoptosis (programmed cell death). This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating the intrinsic pathway, with a balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members determining the cell's fate. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.

Anti-inflammatory Activity Screening

Chronic inflammation is a key factor in the development of many diseases. This compound derivatives may possess anti-inflammatory properties by modulating key signaling pathways.

Data Presentation: Nitric Oxide Inhibition

The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound | Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |

| Derivative I | RAW 264.7 | 25.6 ± 2.8 | Dexamethasone | 1.2 ± 0.2 |

| Derivative J | RAW 264.7 | 38.2 ± 3.5 | Dexamethasone | 1.2 ± 0.2 |

| Derivative K | J774A.1 | 31.5 ± 3.1 | L-NAME | 15.7 ± 1.4 |

| Derivative L | J774A.1 | 45.1 ± 4.2 | L-NAME | 15.7 ± 1.4 |

Experimental Protocol: Nitric Oxide Assay

This protocol measures the production of nitric oxide by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, and the intensity of the color is proportional to the nitrite concentration.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound derivatives

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plate

Procedure:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Pre-treatment: Pre-treat the cells with different concentrations of the test derivatives for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction:

-

Mix equal volumes of the supernatant with Griess reagent (Part A and Part B mixed 1:1 immediately before use).

-

Incubate at room temperature for 10-15 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Signaling Pathways: NF-κB and MAPK Inhibition

The anti-inflammatory effects of many compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the expression of pro-inflammatory mediators.

Antimicrobial Activity Screening

Dimethoxybenzene derivatives have shown potential as antimicrobial agents against a range of pathogenic bacteria and fungi.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antimicrobial activity is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| Derivative M | 32 | 64 | 128 |

| Derivative N | 16 | 32 | 64 |

| Derivative O | 64 | 128 | 256 |

| Ciprofloxacin | 1 | 0.5 | - |

| Fluconazole | - | - | 8 |

Experimental Protocol: Broth Microdilution Method

This method is a standard procedure for determining the MIC of antimicrobial agents.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate, and each well is inoculated with a standardized microbial suspension. The MIC is the lowest concentration that prevents visible growth.

Materials:

-

Bacterial and fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound derivatives

-

Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

-

Sterile 96-well microtiter plates

-